Zeteletinib (BOS-172738): A Deep Dive into its Mechanism of Action in RET Fusion-Positive Cancers
Zeteletinib (BOS-172738): A Deep Dive into its Mechanism of Action in RET Fusion-Positive Cancers
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Zeteletinib, also known as BOS-172738 and DS-5010, is a next-generation, orally bioavailable, selective and potent inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16] RET fusions are oncogenic drivers in a subset of cancers, most notably in 1-2% of non-small cell lung cancers (NSCLC) and in papillary thyroid carcinomas.[8] These fusions lead to ligand-independent dimerization and constitutive activation of the RET kinase, driving downstream signaling pathways that promote cell proliferation, survival, and metastasis.[8][17] Zeteletinib was designed to offer a highly potent and selective therapeutic option for patients with RET-altered cancers, including those who have developed resistance to other therapies.[8][9] This guide provides a comprehensive overview of the mechanism of action of Zeteletinib, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of key pathways and processes.
Mechanism of Action of Zeteletinib
Zeteletinib exerts its anti-cancer effects by selectively binding to and inhibiting the kinase activity of both wild-type and mutated RET proteins.[1][2] Like other tyrosine kinase inhibitors (TKIs), Zeteletinib competes with adenosine triphosphate (ATP) for binding to the catalytic site of the RET kinase domain.[18] By occupying this site, it prevents the autophosphorylation of the RET protein, a critical step in its activation.[18] This blockade of RET autophosphorylation abrogates the downstream signaling cascades that are constitutively active in RET fusion-positive cancer cells.[8]
Downstream Signaling Inhibition
The constitutive activation of RET fusion proteins leads to the aberrant activation of several key downstream signaling pathways, including:
-
RAS/RAF/MEK/ERK (MAPK) Pathway: Promotes cell proliferation.
-
PI3K/AKT/mTOR Pathway: Promotes cell survival, growth, and proliferation.
-
JAK/STAT Pathway: Involved in cell survival and proliferation.
By inhibiting the initial RET kinase activity, Zeteletinib effectively dampens the signaling flux through these pathways, leading to cell cycle arrest, inhibition of proliferation, and induction of apoptosis in RET-dependent cancer cells.
Figure 1: Simplified RET Fusion Signaling Pathway and Inhibition by Zeteletinib.
Quantitative Data
Zeteletinib has demonstrated high potency and selectivity in a range of preclinical assays. The following tables summarize the key quantitative data available.
Table 1: In Vitro Kinase Inhibition Profile of Zeteletinib
| Target | Assay Type | Value | Reference(s) |
| Wild-type RET | Kd | ≤ 1 nM | [5][9] |
| RET (M918T) | Kd | ≤ 1 nM | [5][9] |
| RET (V804L) | Kd | ≤ 1 nM | [5][9] |
| RET (V804M) | Kd | ≤ 1 nM | [5][9] |
| Wild-type RET | IC50 | single-digit nM | [1][2] |
| RET (V804L) Gatekeeper | IC50 | single-digit nM | [1][2] |
| KDR (VEGFR2) | IC50 | > 1000 nM | [1][2] |
| RET and PDGFRα/β | % Inhibition at 193 nM | > 80% | [1] |
Table 2: In Vivo Efficacy of Zeteletinib in Xenograft Models
| Model | Dosing Regimen | Outcome | Reference(s) |
| Ba/F3-RET subcutaneous tumor | 10 mg/kg twice daily | Tumor shrinkage | [1] |
| LC2/ad NSCLC xenograft (CCDC6-RET fusion) | 1 mg/kg three times a day | Tumor regression | [1] |
| PDX models (CCDC6-RET, NCOA4-RET, KIF5B-RET) | 30 mg/kg | Potent and durable tumor regression | [9] |
| PDX model (CCDC6-RET with V804M mutation) | 30 mg/kg | Potent and durable tumor regression | [9] |
Table 3: Clinical Efficacy of Zeteletinib in the NCT03780517 Phase I Trial
| Patient Population (RET-altered) | Endpoint | Value | Reference(s) |
| RET-fusion positive NSCLC | Objective Response Rate (ORR) | 28% | [8][11][19] |
| Disease Control Rate (DCR) | 59% | [8][11][19] | |
| Median Duration of Response (mDoR) | 10.17 months | [8][11][19] | |
| RET-mutant Medullary Thyroid Cancer (MTC) | Objective Response Rate (ORR) | 30% | [8][11][19] |
| Disease Control Rate (DCR) | 74% | [8][11][19] | |
| Median Duration of Response (mDoR) | 19.15 months | [8][11][19] |
Activity Against Resistance Mutations
A significant challenge in targeted cancer therapy is the emergence of acquired resistance. In the context of RET inhibition, resistance can arise from on-target mutations in the RET kinase domain or through the activation of bypass signaling pathways.[20][21][22][23]
Zeteletinib was specifically designed to be active against known resistance mutations that affect first-generation RET inhibitors. It has demonstrated potent activity against the "gatekeeper" mutations V804L and V804M, which can confer resistance to multi-kinase inhibitors.[5][6] Furthermore, preclinical data and early clinical findings suggest that Zeteletinib is also active against solvent front mutations, such as G810 alterations, which are a common mechanism of acquired resistance to selective RET inhibitors like selpercatinib and pralsetinib.[8]
Figure 2: Zeteletinib's inhibitory activity against wild-type and mutant RET kinases.
Experimental Protocols
Detailed experimental protocols for the characterization of Zeteletinib are not fully available in the public domain. The following are generalized protocols representative of the methodologies typically used for the preclinical evaluation of kinase inhibitors.
Note: These are representative protocols and may not reflect the exact procedures used in the studies cited.
Biochemical Kinase Assay (Representative Protocol)
This assay measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
-
Reagents:
-
Purified recombinant RET kinase (wild-type or mutant).
-
Kinase buffer (e.g., HEPES, MgCl₂, MnCl₂, DTT, BSA).
-
ATP at a concentration near the Km for the kinase.
-
Substrate (e.g., a synthetic peptide with a tyrosine residue).
-
Zeteletinib at various concentrations.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
-
Procedure:
-
Prepare a serial dilution of Zeteletinib in DMSO and then dilute in kinase buffer.
-
In a 384-well plate, add the RET kinase, the substrate, and the Zeteletinib dilution (or DMSO for control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of product (e.g., ADP) formed using a suitable detection reagent and a plate reader.
-
Calculate the percent inhibition for each Zeteletinib concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based Proliferation Assay (Representative Protocol)
This assay assesses the effect of a compound on the growth of cancer cells.
-
Materials:
-
RET fusion-positive cancer cell line (e.g., a cell line engineered to express a KIF5B-RET fusion).
-
Cell culture medium and supplements.
-
Zeteletinib at various concentrations.
-
Cell viability reagent (e.g., CellTiter-Glo®, Promega).
-
96-well cell culture plates.
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of Zeteletinib (or DMSO for control) and incubate for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well and incubate as per the manufacturer's instructions.
-
Measure the luminescence or fluorescence using a plate reader to determine the number of viable cells.
-
Calculate the percent inhibition of cell proliferation for each Zeteletinib concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value.
-
Figure 3: A generalized workflow for the preclinical and early clinical evaluation of a targeted therapy like Zeteletinib.
Conclusion
Zeteletinib is a highly potent and selective RET kinase inhibitor with a promising preclinical and clinical profile in RET fusion-positive cancers. Its mechanism of action is centered on the direct inhibition of the RET kinase, leading to the suppression of key oncogenic signaling pathways. Notably, its activity against clinically relevant resistance mutations, including gatekeeper and solvent front mutations, positions it as a valuable therapeutic agent, particularly for patients who have progressed on other RET inhibitors. The ongoing clinical development of Zeteletinib will further elucidate its role in the treatment landscape of RET-driven malignancies.
References
- 1. Zeteletinib (BOS-172738; DS-5010) | RET | 2216753-97-6 | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. Zeteletinib - Boston Pharmaceuticals - AdisInsight [adisinsight.springer.com]
- 5. Selective RET Inhibitors (SRIs) in Cancer: A Journey from Multi-Kinase Inhibitors to the Next Generation of SRIs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Precious Gene: The Application of RET-Altered Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Zeteletinib adipate by Boston Pharmaceuticals for Medullary Thyroid Cancer: Likelihood of Approval [pharmaceutical-technology.com]
- 8. BOS172738, a selective RET inhibitor, for the treatment of patients with RET-altered tumors including RET-fusion-positive non-small-cell lung cancer and RET-mutant medullary thyroid cancer: a phase I dose-escalation/expansion multicenter study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 12. researchgate.net [researchgate.net]
- 13. retpositive.org [retpositive.org]
- 14. mdpi.com [mdpi.com]
- 15. The Treatment Status of Patients in NSCLC With RET Fusion Under the Prelude of Selective RET-TKI Application in China: … [ouci.dntb.gov.ua]
- 16. login.medscape.com [login.medscape.com]
- 17. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 18. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 19. researchgate.net [researchgate.net]
- 20. Mechanisms of resistance to RET-directed therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mechanisms of resistance to selective RET tyrosine kinase inhibitors in RET fusion-positive non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Resistance: When RET Lung Cancer Treatments Stop Working - The Happy Lungs Project [happylungsproject.org]
- 23. Structural basis of acquired resistance to selpercatinib and pralsetinib mediated by non-gatekeeper RET mutations - PMC [pmc.ncbi.nlm.nih.gov]
